(RS)-1-(5-chloro-indol-1-yl)-propan-2-ol
Description
Properties
Molecular Formula |
C11H12ClNO |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
1-(5-chloroindol-1-yl)propan-2-ol |
InChI |
InChI=1S/C11H12ClNO/c1-8(14)7-13-5-4-9-6-10(12)2-3-11(9)13/h2-6,8,14H,7H2,1H3 |
InChI Key |
KDKYJTARZHNPAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC2=C1C=CC(=C2)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings and Implications
- Substituent Position Matters : Methoxy groups at positions 4 vs. 6 in Compounds 10 and 11 lead to divergent hypotensive vs. antiarrhythmic effects . The 5-chloro position in the target compound may optimize steric and electronic interactions for specific receptor subtypes.
- Chirality and Activity: Racemic mixtures (like Propranolol) often show reduced potency compared to enantiopure forms, suggesting the target compound’s (RS) form may require enantiomeric resolution for therapeutic use .
Notes and Limitations
- Direct pharmacological data on (RS)-1-(5-chloro-indol-1-yl)-propan-2-ol are absent in the reviewed evidence; comparisons rely on structural analogs.
- Further studies are needed to validate receptor affinity, metabolic stability, and toxicity profiles.
Q & A
Q. What are the standard synthetic routes for preparing (RS)-1-(5-chloro-indol-1-yl)-propan-2-ol, and how can reaction conditions be optimized?
Methodological Answer:
- Nucleophilic substitution : React 5-chloroindole with epichlorohydrin or a propanol derivative under basic conditions (e.g., NaH in THF). Monitor regioselectivity at the indole N1 position using TLC or HPLC .
- Racemic resolution : Post-synthesis, enzymatic kinetic resolution (e.g., lipase-mediated acetylation with vinyl acetate) can separate enantiomers, as demonstrated for structurally similar indolic alcohols .
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (25–60°C) to improve yield. Validate purity via GC (>95% purity threshold) or chiral HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm substitution patterns (e.g., indole C5-Cl and propanol stereochemistry). Compare chemical shifts with related indolyl propanols (e.g., 2-(5-chloro-1-methyl-1H-indol-3-yl)ethanol) .
- X-ray crystallography : Resolve racemic mixtures by growing single crystals in ethanol/water (1:1) at 173 K. Analyze disorder in the propanol chain using data-to-parameter ratios >14:1 and R-factors <0.05 .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 240.1) and fragmentation patterns .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H332 hazard) .
- Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid contact with oxidizing agents due to risk of exothermic reactions .
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (OSHA HCS Category 4 toxicity) .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what are the challenges in scaling up enantioselective synthesis?
Methodological Answer:
- Lipase-mediated resolution : Use immobilized Candida antarctica lipase B with isopropenyl acetate as an acyl donor. Optimize solvent (e.g., tert-butyl methyl ether) and reaction time (12–48 hr) to achieve >90% enantiomeric excess (ee) .
- Challenges : Scalability issues arise from enzyme stability and substrate solubility. Continuous-flow systems or co-solvents (e.g., ionic liquids) may improve efficiency .
Q. How can impurities and degradation products be identified during pharmaceutical analysis?
Methodological Answer:
- HPLC-UV/MS : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in acetonitrile/water (gradient elution). Detect impurities like (2RS)-1-chloro-3-(1H-indol-4-yloxy)propan-2-ol (Impurity F, m/z 226.0) .
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Compare retention times with certified reference standards (e.g., EP/USP impurities) .
Q. What computational methods predict the compound’s thermodynamic properties (e.g., solubility, partition coefficient)?
Methodological Answer:
- COSMO-RS : Model solubility in water/organic mixtures using sigma profiles derived from quantum chemical calculations. Validate with experimental logP (e.g., 1.33–1.45 via shake-flask method) .
- MD simulations : Analyze hydrogen-bonding interactions with solvents (e.g., ethanol vs. DMSO) using AMBER or GROMACS. Correlate with experimental DSC data for melting point (~96°C) .
Q. How does this compound interact with adrenergic receptors, and what assays validate its pharmacological activity?
Methodological Answer:
- Radioligand binding : Screen for α-/β-adrenoceptor affinity using -prazosin (α) and -CGP-12177 (β). Compare IC values with carvedilol derivatives (e.g., 0.1–10 µM range) .
- Functional assays : Test antiarrhythmic activity in Langendorff-perfused rat hearts or vasodilation in aortic ring preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
